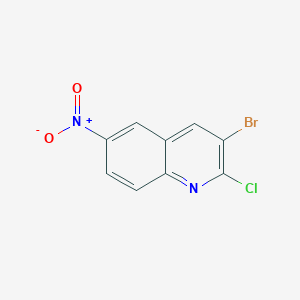

3-Bromo-2-chloro-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTUVELIICYPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696020 | |

| Record name | 3-Bromo-2-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296759-32-5 | |

| Record name | 3-Bromo-2-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Bromo-2-chloro-6-nitroquinoline starting materials

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-nitroquinoline: A Researcher's Companion

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of a viable synthetic pathway for this compound, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. The strategic incorporation of nitro, chloro, and bromo substituents offers multiple points for further chemical modification, making it a valuable starting material for the synthesis of novel bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a protocol, but a deeper understanding of the underlying chemical principles.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed synthetic pathway begins with the construction of the 6-nitroquinoline core, followed by sequential halogenation at the 2- and 3-positions. This strategy allows for the systematic introduction of the required functional groups, building complexity in a controlled manner.

Visualizing the Synthetic Pathway

The overall synthetic route can be visualized as a three-stage process, starting from 4-nitroaniline.

Caption: A three-stage synthetic pathway to this compound.

Part 1: Synthesis of the 6-Nitroquinoline Core

The foundational step in this synthesis is the construction of the 6-nitroquinoline ring system. The Skraup synthesis is a classic and effective method for this transformation, utilizing a substituted aniline as the starting material.[1][2]

Experimental Protocol: Skraup Synthesis of 6-Nitroquinoline

Materials:

-

4-Nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic pentoxide (or other suitable oxidizing agent like nitrobenzene)

-

Sodium hydroxide (NaOH) solution

-

Chloroform

Procedure:

-

In a fume hood, carefully mix 4-nitroaniline, arsenic pentoxide, and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Slowly add concentrated sulfuric acid to the mixture with constant stirring. The addition is exothermic and should be controlled to prevent the reaction from becoming too vigorous.

-

Heat the reaction mixture to approximately 120-130°C. The reaction is typically complete within 2-4 hours.

-

After cooling, cautiously pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution.

-

The crude 6-nitroquinoline will precipitate. Filter the solid and wash thoroughly with water.

-

For purification, the crude product can be extracted with chloroform, and the organic layer is then dried and concentrated. Further purification can be achieved by recrystallization from ethanol.

Causality of Experimental Choices:

-

Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which is the key Michael acceptor in the reaction.[2]

-

Sulfuric Acid: Acts as both a dehydrating agent and a catalyst.

-

Oxidizing Agent: Arsenic pentoxide or nitrobenzene is used to oxidize the intermediate dihydroquinoline to the aromatic quinoline.

Part 2: Introduction of the Chloro Group at the 2-Position

With the 6-nitroquinoline core in hand, the next step is the regioselective introduction of a chlorine atom at the 2-position. This is typically achieved by converting the corresponding quinolin-2-one (or its tautomer, 2-hydroxyquinoline) to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The starting 6-nitroquinoline can be oxidized to 6-nitroquinolin-2-one, which is then chlorinated.

Experimental Protocol: Synthesis of 2-Chloro-6-nitroquinoline

Materials:

-

6-Nitroquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (optional, as catalyst)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroquinoline in phosphorus oxychloride. A catalytic amount of DMF can be added.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude 2-chloro-6-nitroquinoline will precipitate. Filter the solid, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that effectively converts the hydroxyl group of the 2-hydroxyquinoline tautomer into a chloro group. The Vilsmeier-Haack reaction is a related transformation that can also yield 2-chloroquinolines.[3][4]

Part 3: Regioselective Bromination at the 3-Position

The final step is the introduction of a bromine atom at the 3-position of the 2-chloro-6-nitroquinoline scaffold. This is an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and avoid over-bromination.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-6-nitroquinoline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

Dissolve 2-chloro-6-nitroquinoline in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction is typically complete within a few hours.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A milder and more selective brominating agent compared to molecular bromine (Br₂), which helps to control the regioselectivity and prevent the formation of polybrominated byproducts.[5]

-

Benzoyl Peroxide and UV light: These are used to initiate the radical mechanism often associated with NBS brominations, particularly on activated aromatic systems.

Visualizing the Bromination Workflow

Caption: Step-by-step workflow for the bromination of 2-chloro-6-nitroquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 6-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 65-75 | 151-153[6] |

| 2-Chloro-6-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | 70-80 | 174[3] |

| This compound | C₉H₄BrClN₂O₂ | 287.50 | 60-70 | Not readily available |

Conclusion

The synthesis of this compound is a challenging yet achievable process that provides access to a highly functionalized and versatile chemical scaffold. The three-stage pathway detailed in this guide, beginning with the Skraup synthesis of 6-nitroquinoline, followed by chlorination and subsequent bromination, represents a logical and robust approach. The successful execution of this synthesis hinges on careful control of reaction conditions, particularly in the halogenation steps, to ensure high regioselectivity and yield. This guide provides the necessary theoretical and practical framework for researchers to embark on the synthesis of this and related quinoline derivatives for applications in drug discovery and materials science.

References

-

Organic Syntheses Procedure, 6-methoxy-8-nitroquinoline. Available from: [Link]

-

IIP Series, SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

International Journal of Science and Research (IJSR), The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia, Sandmeyer reaction. Available from: [Link]

-

Organic Chemistry Portal, Sandmeyer Reaction. Available from: [Link]

-

Royal Society of Chemistry, Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

-

Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. iipseries.org [iipseries.org]

- 3. ijsr.net [ijsr.net]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-2-chloro-6-nitroquinoline (CAS 296759-32-5): Properties, Synthesis, and Applications

Introduction

3-Bromo-2-chloro-6-nitroquinoline is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the realms of pharmaceutical research and materials science.[1] Its quinoline core is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The strategic placement of bromo, chloro, and nitro substituents on this scaffold provides multiple reactive sites, enabling a diverse array of chemical transformations. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, outlining synthetic and analytical methodologies, and exploring its applications in drug discovery and materials development. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this potent chemical entity in their work.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and the analytical methods best suited for its characterization.

Core Chemical and Physical Attributes

The key chemical and physical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 296759-32-5 | [2][3] |

| Molecular Formula | C₉H₄BrClN₂O₂ | [2] |

| Molecular Weight | 287.50 g/mol | [4] |

| Appearance | Light yellow solid | Chem-Impex |

| Purity | ≥96% (Assay) | Chem-Impex |

| Storage Conditions | Store at 0-8 °C | Chem-Impex |

| Topological Polar Surface Area | 58.7 Ų | [2][4] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| XLogP3-AA | 3.7 | [2] |

Spectroscopic Profile: A Guide to Structural Elucidation

While experimentally obtained spectra for this compound are not widely published, this section provides predicted data and analysis based on the known spectral characteristics of similar quinoline derivatives. These predicted values serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, chloro, and nitro substituents. The proton on the pyridine ring (H-4) is anticipated to be the most deshielded due to the electron-withdrawing nature of the adjacent nitrogen and the halogen at the 2-position. The protons on the benzene ring will appear as a distinct set of signals, with their multiplicity determined by their coupling with neighboring protons.

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each carbon atom in the quinoline ring system. The carbons directly attached to the electronegative nitrogen, chlorine, bromine, and the nitro group will be significantly deshielded and appear at higher chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

-

Expected Molecular Ion Peak: Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺. The two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and the two isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, will result in a cluster of peaks for the molecular ion. The most abundant peaks would correspond to [C₉H₄⁷⁹Br³⁵ClN₂O₂]⁺, [C₉H₄⁸¹Br³⁵ClN₂O₂]⁺, [C₉H₄⁷⁹Br³⁷ClN₂O₂]⁺, and [C₉H₄⁸¹Br³⁷ClN₂O₂]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

-

Key Vibrational Frequencies:

-

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

-

C=C and C=N stretching (aromatic rings): A series of bands in the 1400-1600 cm⁻¹ region.

-

N-O stretching (nitro group): Strong, characteristic absorptions around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

-

C-Cl stretching: Typically in the 600-800 cm⁻¹ region.

-

C-Br stretching: Usually found in the 500-600 cm⁻¹ region.

-

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound stems from its multiple reactive handles, which can be selectively addressed to build molecular complexity.

Proposed Synthetic Pathway

Disclaimer: The following protocol is a proposed synthetic route and has not been experimentally validated from the available search results. It is intended as a guide for experienced synthetic chemists and requires optimization and careful execution.

Conceptual Synthetic Workflow

Sources

An In-depth Technical Guide to 3-Bromo-2-chloro-6-nitroquinoline: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-6-nitroquinoline, a key heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. This document delves into its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its reactivity and potential applications as a versatile building block in the synthesis of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound is a highly functionalized quinoline derivative that serves as a pivotal intermediate in synthetic and medicinal chemistry.[1] Its molecular structure, featuring a combination of bromine, chlorine, and nitro functional groups, imparts unique reactivity and makes it an attractive starting material for the development of diverse bioactive molecules.[1]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄BrClN₂O₂ | [2] |

| Molecular Weight | 287.5 g/mol | [3] |

| Monoisotopic Mass | 285.91447 Da | [2] |

| CAS Number | 296759-32-5 | [2] |

Physical and Chemical Properties

The physical state and stability of the compound are crucial for its proper handling, storage, and application in various experimental setups.

| Property | Description | Source(s) |

| Appearance | Light yellow solid | [1] |

| Storage | Store at 0-8 °C | [1] |

| Solubility | Soluble in common organic solvents like DMSO and DMF. | General chemical knowledge |

| Topological Polar Surface Area | 58.7 Ų | [2] |

Synthesis of this compound

While multiple synthetic routes to substituted quinolines exist, a common and effective method for producing nitro-substituted haloquinolines involves direct halogenation of a suitable precursor. The following is a representative protocol for the synthesis of 3-bromo-6-nitroquinoline, a closely related precursor, which can be adapted for the synthesis of the title compound. The synthesis of 3-bromo-6-nitroquinoline can be achieved via the Skraup quinoline synthesis, reacting 4-nitroaniline with 2,2,3-tribromopropanal.[4] Another approach involves the direct bromination of 6-nitroquinoline.[4]

Representative Synthesis via Skraup Reaction

This method builds the quinoline core with the desired nitro-substituent already in place.

Experimental Protocol: Synthesis of 3-Bromo-6-nitroquinoline

The following protocol is adapted from established procedures for the Skraup synthesis.[4]

-

Reaction Setup: In a round-bottom flask, combine 4-nitroaniline (1.0 eq) with acetic acid.

-

Reagent Addition: Add 2,2,3-tribromopropanal (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and maintain for 2 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the acetic acid under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with water, followed by a saturated solution of sodium bicarbonate (NaHCO₃), and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the 3-bromo-6-nitroquinoline product.[4]

Note: The subsequent chlorination at the 2-position would require further synthetic steps, which are not detailed in the available literature for this specific molecule.

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug discovery stems from its capacity to undergo various cross-coupling and substitution reactions, allowing for the introduction of diverse molecular fragments.[1] The electron-withdrawing nitro group activates the quinoline ring, making it susceptible to nucleophilic attack, while the two distinct halogen atoms (bromine and chlorine) offer opportunities for regioselective functionalization.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling (Adapted from[5])

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas (repeat three times).

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), followed by a degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr), particularly at the halogenated positions. The relative reactivity of the C-Cl versus C-Br bond can be influenced by the nature of the nucleophile and reaction conditions.

Experimental Protocol: Illustrative SNAr with an Amine (Adapted from[6])

-

Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol.

-

Reagent Addition: Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for several hours, monitoring the reaction by TLC.

-

Workup: Cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the product with an organic solvent.

-

Purification: Wash the crude product with water and a cold solvent like ethanol, then dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Predicted ¹H and ¹³C NMR Data

The following tables outline the expected chemical shifts for the protons and carbons of the quinoline ring. The exact values may vary based on the solvent and experimental conditions.

Table: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-4 | ~8.5 - 8.7 | s | - |

| H-5 | ~8.8 - 9.0 | d | ~2.5 |

| H-7 | ~8.3 - 8.5 | dd | ~9.0, 2.5 |

| H-8 | ~7.8 - 8.0 | d | ~9.0 |

Table: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~150 - 152 |

| C-3 | ~120 - 122 |

| C-4 | ~148 - 150 |

| C-4a | ~128 - 130 |

| C-5 | ~125 - 127 |

| C-6 | ~145 - 147 |

| C-7 | ~124 - 126 |

| C-8 | ~130 - 132 |

| C-8a | ~147 - 149 |

Predicted Mass Spectrometry Data

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic isotopic cluster for the molecular ion peak.

Table: Predicted Mass Spectrum Fragmentation

| m/z Value | Assignment | Interpretation |

| 285/287/289/291 | [M]⁺ | Molecular ion cluster, showing the characteristic pattern for a compound containing one bromine and one chlorine atom. |

| 250/252/254/256 | [M - Cl]⁺ or [M - Br]⁺ fragments | Loss of a halogen atom. |

| 206/208 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group from a bromine-loss fragment. |

Safety and Handling

As with any halogenated nitroaromatic compound, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from related compounds suggest the following:

-

General Hazards: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed, inhaled, or in contact with skin.[7]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted and electronically activated quinoline core provides a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of its two halogen substituents allows for sequential, regioselective modifications, making it an ideal starting point for building libraries of novel compounds for biological screening. Derivatives of quinoline have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, underscoring the importance of this scaffold in medicinal chemistry.[1] Further exploration of the reactivity of this compound is expected to yield novel compounds with significant therapeutic potential.

References

- ChemicalBook. (2022, August 11). 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE - Safety Data Sheet.

- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.).

- Echemi. (n.d.). 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE Safety Data Sheets.

- BenchChem. (2025).

- Guidechem. (n.d.). 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE 296759-32-5 wiki.

- Chem-Impex. (n.d.). 3-Bromo-2-chloro-6-nitro-quinoline.

- ChemicalBook. (n.d.). 3-bromo-6-nitroquinoline synthesis.

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... [Download Scientific Diagram].

- Sigma-Aldrich. (2024, September 6).

- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- BenchChem. (2025).

- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021, March 25). PMC - NIH.

- National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook.

- Amerigo Scientific. (n.d.). 3-Bromo-2-chloro-6-nitro-quinoline.

- ChemicalBook. (n.d.). 3-BROMO-2-CHLORO-6-PICOLINE synthesis.

- PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline.

- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016, October 18). PMC - NIH.

- Evaluation of 3-phenyl-6-bromo-2-methyl quinazolin deriv

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo-.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12).

- SpectraBase. (n.d.). 3-Bromo-2-(m-tolyl)quinoline - Optional[MS (GC)] - Spectrum.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.

- BenchChem. (2025).

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023, November 17). MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-Bromo-2-chloro-6-nitro-quinoline - Amerigo Scientific [amerigoscientific.com]

- 4. 3-bromo-6-nitroquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

1H NMR spectrum of 3-Bromo-2-chloro-6-nitroquinoline

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-2-chloro-6-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple spectral report to offer a detailed predictive analysis, a robust experimental protocol, and an interpretive framework grounded in the fundamental principles of NMR spectroscopy. We will explore the synergistic electronic effects of the bromo, chloro, and nitro substituents on the quinoline scaffold, culminating in a predicted spectrum that serves as a benchmark for empirical verification. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible characterization of this and structurally related compounds.

Introduction: The Quinoline Scaffold and the Need for Precise Characterization

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents. The specific substitution pattern of this compound presents a unique electronic landscape, making it a potentially valuable intermediate for further functionalization. However, the synthesis of such polysubstituted heterocycles can often yield a mixture of isomers, making unambiguous structural confirmation paramount.

¹H NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It provides precise information on the electronic environment, connectivity, and spatial arrangement of protons within a molecule. For a compound like this compound, a thorough understanding of its ¹H NMR spectrum is not merely a characterization step but a critical quality control checkpoint. This guide provides the theoretical foundation and practical instruction required to predict, acquire, and interpret this crucial data.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted quinoline is governed by the foundational chemical shifts of the parent quinoline molecule, which are then perturbed by the electronic effects of the substituents.

The Parent Quinoline System

The parent quinoline molecule has seven aromatic protons. Their characteristic chemical shifts in a non-polar solvent like CDCl₃ are well-documented. The protons of the pyridine ring (H-2, H-3, H-4) are generally more deshielded (appear at a higher ppm) than those on the benzene ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom.

Substituent Effects on the Quinoline Core

In this compound, three protons (H-2, H-3, and H-6) are replaced. The remaining four protons (H-4, H-5, H-7, H-8) are subject to the potent electronic influence of the chloro, bromo, and nitro groups.

-

2-Chloro Group: As a halogen, the chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect strongly deshields nearby protons, particularly H-4.

-

3-Bromo Group: The bromine atom also exhibits a strong -I effect, further deshielding adjacent protons like H-4. It also has a weak, deactivating +M (mesomeric) effect, but the inductive effect is dominant for halogens in NMR.

-

6-Nitro Group (NO₂): The nitro group is one of the most powerful electron-withdrawing groups, acting through both a strong inductive (-I) and a strong resonance (-M) effect. This group significantly deshields all protons on the carbocyclic ring, with the most pronounced effect on protons ortho (H-5, H-7) and para (H-8) to its position.

The interplay of these effects allows us to predict the chemical environment of the remaining four protons.

Logical Workflow for Spectral Prediction

The following diagram illustrates the logical process for predicting the final chemical shifts of the protons on the this compound molecule.

Caption: Workflow for predicting the ¹H NMR spectrum of the target molecule.

Predicted ¹H NMR Data and Interpretation

Based on the additive effects of the substituents on the standard quinoline values, we can predict the spectrum. The structure and proton numbering are shown below.

Caption: Molecular structure with proton numbering.

The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃ at 400 MHz.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale for Chemical Shift |

| H-8 | 9.20 - 9.40 | d | J₇,₈ ≈ 8.5 - 9.0 Hz | Strongly deshielded. Located peri to the quinoline nitrogen and para to the powerful electron-withdrawing NO₂ group. |

| H-7 | 8.60 - 8.80 | dd | J₇,₈ ≈ 8.5 - 9.0 Hz, J₅,₇ ≈ 2.0 - 2.5 Hz | Deshielded by the ortho NO₂ group's -I and -M effects. Coupled to both H-8 and (meta) H-5. |

| H-5 | 8.45 - 8.65 | d | J₅,₇ ≈ 2.0 - 2.5 Hz | Deshielded by the ortho NO₂ group. Only shows meta-coupling to H-7, resulting in a narrow doublet. |

| H-4 | 8.30 - 8.50 | s | N/A | Significantly deshielded by the adjacent electronegative Cl and Br atoms. Appears as a singlet as adjacent positions (2 and 3) are substituted. |

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating method for obtaining a high-quality ¹H NMR spectrum.

Materials and Equipment

-

Compound: this compound (>98% purity)

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tubes, volumetric flasks, micropipettes.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of CDCl₃-TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved. If solubility is an issue, deuterated DMSO (d₆-DMSO) can be used as an alternative, but be aware that all chemical shifts will be different from the predicted values.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Shimming:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine couplings, such as the meta-coupling of H-5.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans (NS) to 16 or 32. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals. The relative integrals for H-4, H-5, H-7, and H-8 should be approximately 1:1:1:1.

-

Analyze the peak multiplicities and measure the coupling constants.

-

Conclusion and Further Steps

The predictive analysis and experimental protocol provided in this guide offer a robust framework for the definitive structural confirmation of this compound. The predicted spectrum, characterized by four distinct signals in the downfield aromatic region (8.3-9.4 ppm), is a direct consequence of the powerful and distinct electronic effects of the three substituents. Verification of this pattern, including the singlet for H-4 and the specific doublet and doublet of doublets for the protons on the nitro-bearing ring, provides unequivocal proof of the compound's identity.

For a more comprehensive characterization, further experiments such as ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to confirm the carbon skeleton and proton-carbon connectivities.

References

- Substituent Effects on ¹H NMR Spectra: Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. (A foundational text for understanding how functional groups influence NMR spectra).

- Quinoline Chemistry and Spectroscopy: Saxton, J. E. (Ed.). (1983). Quinoline and Its Derivatives, Part II. John Wiley & Sons. (Provides extensive background on the chemistry and general spectral properties of quinoline systems).

-

NMR Spectral Databases: National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]. (An authoritative public database used for comparing spectra of known compounds).

- Practical NMR Spectroscopy Guides: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

13C NMR chemical shifts for 3-Bromo-2-chloro-6-nitroquinoline

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-2-chloro-6-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the complex heterocyclic compound, this compound. In the absence of direct experimental spectra in publicly available literature, this document leverages foundational NMR principles, substituent effect analysis, and modern computational chemistry workflows to predict and interpret the ¹³C NMR spectrum. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep understanding of the structural characterization of highly substituted quinoline derivatives. We will explore the intricate interplay of electronic and steric effects on the carbon framework and present a robust protocol for the experimental acquisition and validation of the ¹³C NMR data.

Introduction: The Challenge of Characterizing Complex Heterocycles

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR). ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule, making it an indispensable tool for chemists.[2] However, for novel or complex derivatives like this compound, reference spectra are often unavailable.

This guide addresses this challenge by providing a predictive framework grounded in established principles. We will deconstruct the molecule to understand how each substituent—the chloro, bromo, and nitro groups—modulates the electronic environment of the quinoline core, thereby influencing the ¹³C chemical shifts.

Molecular Structure and Carbon Numbering

For clarity, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Foundational Principles: ¹³C NMR of the Quinoline Scaffold

The ¹³C NMR spectrum of the parent quinoline molecule serves as our baseline. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents.

Table 1: Experimental ¹³C NMR Chemical Shifts for Unsubstituted Quinoline

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C2 | ~150.2 |

| C3 | ~121.1 |

| C4 | ~136.0 |

| C4a | ~128.2 |

| C5 | ~127.7 |

| C6 | ~129.4 |

| C7 | ~126.5 |

| C8 | ~130.3 |

| C8a | ~148.3 |

Data sourced from publicly available spectral databases.[3][4]

The introduction of substituents will cause significant deviations from these values. Electron-withdrawing groups, such as halogens and nitro groups, generally cause downfield shifts (to higher ppm values) for the carbons they are attached to (ipso-carbon) and those at the ortho and para positions.[5]

Predictive Analysis of ¹³C Chemical Shifts for this compound

We can predict the chemical shifts by considering the additive effects of the chloro, bromo, and nitro substituents on the quinoline core.

Analysis of the Pyridine Ring (C2, C3, C4):

-

C2: This carbon is bonded to the electronegative nitrogen atom and a highly electronegative chlorine atom. The chlorine substituent on a quinoline ring is known to significantly influence the chemical shifts of nearby carbons.[6][7] We predict a substantial downfield shift for C2, likely placing it in the 152-158 ppm range.

-

C3: This carbon is directly attached to a bromine atom. In addition to the inductive electron-withdrawing effect, bromine exhibits a "heavy atom effect," which can lead to a more upfield shift than expected based on electronegativity alone. However, its position on the pyridine ring will still result in a downfield shift relative to unsubstituted quinoline. The predicted range is 118-124 ppm .

-

C4: This carbon is influenced by the nitrogen atom, the ortho C2-Cl group, and the meta C3-Br group. The combined electron-withdrawing effects will deshield this carbon, shifting it downfield. A predicted range of 138-144 ppm is reasonable.

Analysis of the Benzene Ring (C5, C6, C7, C8):

-

C6: This is the ipso-carbon, directly attached to the strongly electron-withdrawing nitro group (-NO₂). This will cause a very significant downfield shift. Based on data for 6-nitroquinoline, this carbon will be highly deshielded.[8][9] The predicted range is 145-150 ppm .

-

C5: This carbon is ortho to the nitro group. The strong deshielding effect of the nitro group at the ortho position will shift C5 downfield. We predict a chemical shift in the 123-128 ppm range.

-

C7: Being meta to the nitro group, the effect will be less pronounced but still result in a slight downfield shift compared to the parent quinoline. The predicted range is 128-133 ppm .

-

C8: This carbon is para to the nitro group and also experiences the peri-effect from the nitrogen lone pair.[1] The nitro group's influence will cause a downfield shift. A range of 132-137 ppm is expected.

Analysis of the Quaternary (Bridgehead) Carbons (C4a, C8a):

-

C4a & C8a: These carbons are part of the fused ring system. Their chemical shifts are influenced by multiple substituents. As quaternary carbons, their signals in a proton-decoupled ¹³C NMR spectrum are expected to be of lower intensity. C8a, being adjacent to the nitrogen, will be further downfield.

-

C4a: 129-135 ppm

-

C8a: 149-154 ppm

-

Table 2: Summary of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) | Key Influences |

| C2 | 152-158 | Nitrogen, ipso-Chloro |

| C3 | 118-124 | ipso-Bromo |

| C4 | 138-144 | Nitrogen, ortho to C2-Cl |

| C4a | 129-135 | Bridgehead, multiple substituent effects |

| C5 | 123-128 | ortho to Nitro group |

| C6 | 145-150 | ipso-Nitro |

| C7 | 128-133 | meta to Nitro group |

| C8 | 132-137 | para to Nitro group, peri to Nitrogen |

| C8a | 149-154 | Bridgehead, adjacent to Nitrogen |

The Role of Computational Chemistry in Spectral Prediction

For a molecule as complex as this compound, computational methods are invaluable for obtaining more precise chemical shift predictions.[10] Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard and accurate tool for this purpose.[11][12][13]

Workflow for Computational ¹³C NMR Prediction

The process involves several key steps, which can be visualized as follows:

Caption: A typical workflow for predicting ¹³C NMR chemical shifts using DFT-GIAO calculations.

This computational approach provides a theoretical spectrum that can be directly compared with experimental data, greatly aiding in the unambiguous assignment of each carbon signal. For molecules containing heavy atoms like bromine, relativistic effects should be considered for the highest accuracy.[14][15]

Experimental Protocol for Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum is contingent on proper sample preparation and the selection of appropriate instrument parameters.[16]

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Weigh approximately 20-50 mg of this compound.[17] A higher concentration is generally better for ¹³C NMR due to its low natural abundance.[18]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid impurities will degrade the magnetic field homogeneity and broaden the spectral lines.

-

Cap the NMR tube securely and label it clearly.[19]

-

-

NMR Instrument Parameters (based on a 400 MHz spectrometer):

-

Experiment: ¹³C observe with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Solvent: Specify the deuterated solvent used (e.g., CDCl₃). The instrument will use the deuterium signal for locking the magnetic field.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and the presence of multiple quaternary carbons, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Spectral Width (SW): A range of 0-200 ppm is generally sufficient for most organic molecules.

-

Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to the impedance of the instrument.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloroquinoline(612-62-4) 13C NMR [m.chemicalbook.com]

- 8. 6-NITROQUINOLINE(613-50-3) 13C NMR [m.chemicalbook.com]

- 9. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of 13 C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations - Yu - Journal of Structural Chemistry [bakhtiniada.ru]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations [mdpi.com]

- 16. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 17. sites.uclouvain.be [sites.uclouvain.be]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-2-chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromo-2-chloro-6-nitroquinoline, a key intermediate in pharmaceutical synthesis. This document delves into the foundational principles of mass spectrometry relevant to halogenated nitroaromatic compounds, offering field-proven insights into experimental design, from sample preparation to data interpretation. We will explore the rationale behind selecting appropriate ionization techniques, predict the characteristic isotopic patterns, and elucidate the probable fragmentation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently analyze this and structurally similar molecules, ensuring data integrity and accelerating research endeavors.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its quinoline core is a prevalent scaffold in a wide array of biologically active molecules. The presence of bromo, chloro, and nitro functional groups provides multiple reaction sites for synthetic modifications, making it a valuable building block for novel therapeutic agents.[1]

Accurate and unambiguous characterization of this molecule and its derivatives is paramount for ensuring the quality and efficacy of downstream products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will provide a detailed roadmap for the successful mass spectrometric analysis of this compound.

Foundational Mass Spectrometry Principles for a Halogenated Nitroaromatic

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's chemical properties and how they influence its behavior within the instrument. This compound possesses several key features that dictate the analytical strategy: a stable aromatic system, two different halogen atoms, and a nitro group.

Isotopic Abundance: The Halogen Signature

A defining characteristic in the mass spectrum of a compound containing chlorine and bromine is the distinctive pattern of its molecular ion peak. This pattern arises from the natural isotopic abundances of these elements. Chlorine has two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), in a roughly 3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), in an almost 1:1 ratio.

For this compound, the presence of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens. This cluster will have peaks at M, M+2, and M+4, with a predictable relative intensity ratio.

| Ion | Contributing Isotopes | Expected Relative Abundance |

| M | C₉H₄⁷⁹Br³⁵ClN₂O₂ | Highest |

| M+2 | C₉H₄⁸¹Br³⁵ClN₂O₂ & C₉H₄⁷⁹Br³⁷ClN₂O₂ | Intermediate |

| M+4 | C₉H₄⁸¹Br³⁷ClN₂O₂ | Lowest |

This unique isotopic signature is a powerful tool for confirming the presence of both bromine and chlorine in the molecule.

Experimental Strategy: From Sample to Spectrum

A robust and reproducible mass spectrometric workflow is essential for obtaining high-quality data. This section outlines a step-by-step approach to the analysis of this compound.

Sample Preparation: Ensuring Analytical Integrity

The initial step in any analysis is meticulous sample preparation. The goal is to introduce the analyte into the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering contaminants.

Protocol 1: Standard Sample Preparation

-

Solvent Selection: Due to its aromatic nature, this compound is expected to be soluble in common organic solvents. A suitable starting point is a high-purity (LC-MS grade) solvent such as acetonitrile or methanol.

-

Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound and dissolve it in a known volume (e.g., 1 mL) of the chosen solvent to create a stock solution.

-

Working Solution Preparation: Perform serial dilutions of the stock solution to achieve a final concentration suitable for the mass spectrometer being used (typically in the low µg/mL to ng/mL range). The optimal concentration should be determined empirically to achieve good signal-to-noise without causing detector saturation.

-

Filtration (Optional): If the sample is suspected to contain particulate matter, filter the final working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Diagram: Experimental Workflow

Caption: A generalized workflow for the mass spectrometric analysis.

Choosing the Right Ionization Technique

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options.

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons.[2] This typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is highly reproducible and useful for library matching. Given the stability of the quinoline ring system, a discernible molecular ion should still be observable. EI is often coupled with Gas Chromatography (GC-MS).

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution.[3] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination. ESI is commonly interfaced with Liquid Chromatography (LC-MS). For compounds with a nitro group, negative ion mode ESI can also be effective.

Recommendation: For initial characterization and confirmation of molecular weight, ESI is the preferred method due to its soft nature. For detailed structural elucidation and potential library searching, EI would provide valuable fragmentation information.

Protocol 2: Instrument Setup (ESI-MS)

-

Ionization Mode: Positive ion mode is a good starting point to observe the protonated molecule [M+H]⁺.

-

Capillary Voltage: Optimize in the range of 3-4 kV.

-

Drying Gas Flow and Temperature: Adjust to ensure efficient desolvation. Typical values might be 5-10 L/min and 250-350 °C, respectively.

-

Nebulizer Pressure: Optimize to achieve a stable spray (e.g., 30-50 psi).

-

Mass Range: Set to scan a range that includes the expected molecular weight (e.g., m/z 100-500).

Interpreting the Mass Spectrum: From Peaks to Structure

The Molecular Ion: The First Clue

The molecular ion peak (or in the case of ESI, the protonated molecule peak) is the most critical piece of information in the mass spectrum. For this compound (C₉H₄BrClN₂O₂), the monoisotopic mass is approximately 285.91 g/mol .[4]

-

In EI-MS: Expect a molecular ion (M⁺) cluster around m/z 286.

-

In ESI-MS (positive mode): Expect a protonated molecule ([M+H]⁺) cluster around m/z 287.

As discussed, this peak will not be a single line but a cluster due to the halogen isotopes.

Predicted Fragmentation Pathways

While no specific mass spectrum for this compound is readily available in public databases, we can predict its fragmentation based on the known behavior of related compounds. The fragmentation will be influenced by the stability of the quinoline ring and the nature of the substituents.

Common Fragmentation Reactions for Nitroaromatic Compounds:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of the nitro group as a radical (•NO₂), resulting in a peak at [M - 46]⁺.

-

Loss of NO: Another possibility is the loss of nitric oxide (NO), often preceded by a rearrangement, leading to a peak at [M - 30]⁺.

-

Loss of O: A less common fragmentation is the loss of an oxygen atom from the nitro group, giving a peak at [M - 16]⁺.

Fragmentation of the Quinoline Ring System:

-

The quinoline ring itself is quite stable. However, fragmentation can occur, often initiated by the loss of substituents.

-

Loss of halogens: Cleavage of the C-Br and C-Cl bonds can occur, leading to fragments corresponding to the loss of Br• (79/81 Da) or Cl• (35/37 Da).

Predicted Major Fragments for this compound (EI-MS):

| Fragment Ion | Description | Predicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) |

| [M - NO₂]⁺ | Loss of the nitro group | 240 |

| [M - NO₂ - Cl]⁺ | Subsequent loss of chlorine | 205 |

| [M - NO₂ - Br]⁺ | Subsequent loss of bromine | 161 |

| [M - Br]⁺ | Loss of bromine radical | 207 |

| [M - Cl]⁺ | Loss of chlorine radical | 251 |

Diagram: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Tandem Mass Spectrometry (MS/MS) for Enhanced Structural Confirmation

For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is an invaluable tool. In an MS/MS experiment, the molecular ion (or a fragment ion) is isolated and then subjected to further fragmentation. This allows for the establishment of clear relationships between precursor and product ions, confirming the proposed fragmentation pathways.

Protocol 3: Tandem Mass Spectrometry (MS/MS) Experiment

-

Precursor Ion Selection: In the first mass analyzer, isolate the protonated molecule [M+H]⁺ (e.g., m/z 287).

-

Collision-Induced Dissociation (CID): In a collision cell, the isolated ions are collided with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The collision energy should be optimized to produce a rich spectrum of fragment ions.

-

Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

-

Data Analysis: The resulting product ion spectrum will show the fragments that originate directly from the selected precursor ion, providing strong evidence for the molecular structure.

Conclusion: A Self-Validating Approach

The mass spectrometric analysis of this compound is a multi-faceted process that relies on a sound understanding of the molecule's chemical properties and the principles of mass spectrometry. By carefully selecting the ionization technique, predicting and observing the characteristic isotopic patterns, and systematically analyzing the fragmentation data, a high degree of confidence in the structural assignment can be achieved. The use of tandem mass spectrometry provides a further layer of validation, ensuring the integrity of the analytical results. This guide provides the framework for developing a robust and reliable analytical method for this important pharmaceutical intermediate and its analogues, thereby supporting the advancement of drug discovery and development.

References

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Bitesize Bio. (2022, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

Sources

solubility of 3-Bromo-2-chloro-6-nitroquinoline in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-6-nitroquinoline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in pharmaceutical research, notably in the development of novel therapeutic agents.[1] Its utility in synthesis is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the absence of extensive published solubility data, this document focuses on the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and the analytical methods required for accurate quantification.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that impacts every stage of drug development. For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for effective purification and isolation of products. In later stages, the solubility profile of a final compound will affect its bioavailability and formulation. Understanding the solubility of this particular quinoline derivative is therefore a foundational step for its effective application in medicinal chemistry and materials science.[1]

Physicochemical Properties and Theoretical Solubility Considerations

Molecular Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₄BrClN₂O₂ | [3] |

| Molecular Weight | 287.50 g/mol | [3][4] |

| XLogP3-AA | 3.7 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 58.7 Ų | [3][4] |

The "like dissolves like" principle is a fundamental concept in predicting solubility.[5] this compound possesses a largely aromatic and halogenated structure, suggesting a nonpolar character. However, the presence of the nitro group and the nitrogen atom in the quinoline ring introduces polarity and hydrogen bond accepting capabilities. The calculated XLogP3-AA value of 3.7 indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones.

Based on these properties, we can hypothesize:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) that can interact with the polar nitro group.

-

Moderate Solubility: Likely in polar protic solvents with significant nonpolar character (e.g., longer-chain alcohols like butanol) and aromatic hydrocarbons (e.g., toluene).

-

Low Solubility: Expected in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol), as well as in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound. The following sections outline a robust protocol.

Materials and Equipment

-

This compound (purity ≥96%)

-

A range of common organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[5]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.[6][7]

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of quinoline derivatives.[8][9]

-

Column: A C18 reverse-phase column is suitable for this type of analysis.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[7][8]

-

Detection: A Diode Array Detector (DAD) or a UV detector set to an appropriate wavelength (e.g., 225 nm) can be used.[7]

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Safety and Handling

This compound is a halogenated nitroaromatic compound and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

Hazards: Aromatic nitrocompounds can be toxic and may cause adverse health effects upon exposure.[11][12] Halogenated organic solvents also present their own set of hazards, including potential carcinogenicity and organ damage.[10]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Caption: Safety and Handling Precautions.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Classification | Solubility at 25°C (mg/mL) |

| Dichloromethane | Chlorinated | Experimental Value |

| Chloroform | Chlorinated | Experimental Value |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value |

| Acetone | Ketone | Experimental Value |

| Ethyl Acetate | Ester | Experimental Value |

| Toluene | Aromatic Hydrocarbon | Experimental Value |

| Methanol | Polar Protic (Alcohol) | Experimental Value |

| Ethanol | Polar Protic (Alcohol) | Experimental Value |

| Isopropanol | Polar Protic (Alcohol) | Experimental Value |

| Hexane | Nonpolar Aliphatic | Experimental Value |

| Water | Polar Protic | Experimental Value |

Conclusion

While direct solubility data for this compound is scarce, a combination of theoretical prediction and systematic experimental determination provides a robust pathway to understanding its behavior in common organic solvents. The protocols and analytical methods detailed in this guide offer a comprehensive framework for researchers to generate reliable solubility data, thereby facilitating the compound's effective use in synthesis, purification, and the broader context of drug discovery and development.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

physical and chemical properties of 3-Bromo-2-chloro-6-nitroquinoline

An In-depth Technical Guide to 3-Bromo-2-chloro-6-nitroquinoline: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized heterocyclic compound built upon the privileged quinoline scaffold. The strategic placement of three distinct functional groups—a nitro group and two different halogens (bromine and chlorine)—on the quinoline core makes it a uniquely reactive and versatile intermediate for chemical synthesis.[1] Quinoline and its derivatives are of paramount importance in medicinal chemistry and materials science, forming the structural basis for a wide range of bioactive molecules and functional materials.[2][3][4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, chemical reactivity, synthetic applications, and handling considerations for this compound, underscoring its value as a key building block in modern chemical research.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be summarized from available data and computational predictions. The compound presents as a light yellow solid under standard conditions and requires refrigerated storage to ensure long-term stability.[1]

Data Summary Table

| Property | Value | Source |

| CAS Number | 296759-32-5 | [1][6] |

| Molecular Formula | C₉H₄BrClN₂O₂ | [1][6] |

| Molecular Weight | 287.5 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 96% (Assay) | [1] |

| Storage Conditions | 0–8 °C | [1] |

| Topological Polar Surface Area | 58.7 Ų | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Molecular Structure

The structure of this compound is defined by a bicyclic aromatic system with substituents at the 2, 3, and 6 positions.

Caption: A representative multi-step workflow for the synthesis of the title compound.

Step-by-Step Methodology

Disclaimer: This is a theoretical protocol. It must be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Synthesis of 6-Nitroquinoline :

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-nitroaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or iodine).

-

Heat the mixture carefully. The reaction is highly exothermic and requires careful temperature control.

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice.

-

Neutralize with a base (e.g., NaOH solution) until the product precipitates.

-

Filter, wash with water, and purify the crude 6-nitroquinoline by recrystallization or column chromatography.

-

-

Synthesis of 6-Nitroquinoline-N-oxide :

-

Dissolve 6-nitroquinoline in a suitable solvent like acetic acid or chloroform.

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise while maintaining the temperature.

-

Stir until the starting material is consumed.

-

Work up the reaction by washing with a reducing agent solution (e.g., sodium bisulfite) and then a base (e.g., sodium bicarbonate).

-

Isolate the N-oxide product.

-

-

Synthesis of 2-Chloro-6-nitroquinoline :

-

Treat the 6-nitroquinoline-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating.

-

This reaction introduces the chlorine atom at the C2 position.

-

Carefully quench the reaction mixture by pouring it onto ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purify the resulting 2-chloro-6-nitroquinoline.

-

-

Synthesis of this compound :

-

Dissolve 2-chloro-6-nitroquinoline in concentrated sulfuric acid.

-

Add a catalyst like silver sulfate (Ag₂SO₄) to facilitate the electrophilic substitution.

-

Slowly add molecular bromine (Br₂) to the mixture at a controlled temperature.

-

Stir until bromination is complete. The electron-withdrawing nature of the chloro and nitro groups directs bromination to the C3 position.

-

Pour the reaction mixture onto ice, neutralize, and extract the final product.

-

Purify by column chromatography to yield this compound.

-

Safety and Handling

Comprehensive toxicological data for this compound is not available. T[7]herefore, the compound must be handled with the precautions appropriate for a novel research chemical.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves. *[8] Engineering Controls : Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. *[8] First Aid : In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure. *[7] Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.